molecular formula C7H16N2 B1328699 (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine CAS No. 422545-96-8

(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine

Cat. No. B1328699
M. Wt: 128.22 g/mol
InChI Key: PNHGJPJOMCXSKN-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine, also known as R-2-MEPEA, is a chiral amine compound that is used in a wide variety of scientific research applications, including the synthesis of pharmaceuticals and other chemicals, as well as in biochemistry and physiology studies.

Scientific Research Applications

1. DNA Binding and Cytotoxicity Studies

(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine has been studied in the context of Cu(II) complexes with tridentate ligands for DNA binding and cytotoxicity. These complexes demonstrate good DNA binding propensity and minor structural changes in calf thymus DNA. Their cytotoxicity assays indicate low toxicity for different cancer cell lines (Kumar et al., 2012).

2. Synthesis of Key Intermediates in Drug Development

Efficient synthesis and practical resolution of derivatives of (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine have been developed, particularly in the context of being key intermediates for the synthesis of various drugs. This includes a focus on achieving high purity and yield, important for large-scale pharmaceutical applications (Mathad et al., 2011).

3. Catalysis in Organic Reactions

Derivatives of (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine have been utilized in catalytic activities, particularly in the asymmetric transfer hydrogenation of ketones. This involves the synthesis of chiral synthons and examining their catalytic efficacy and mechanisms (Kumah et al., 2019).

4. QSAR Assay in Pharmacology

The compound has applications in quantitative structure-activity relationship (QSAR) assays. This involves analyzing its pharmacological activity and its interaction with biochromatographic models, aiding in the prediction of the pharmacological activity of new drug candidates (Brzezińska et al., 2003).

5. Structural Characterization in Chemistry

Structural elucidation studies of chiral complexes involving (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine have been conducted. These studies focus on understanding the geometries and properties of such complexes, which are crucial for their applications in catalysis and materials science (Ngcobo et al., 2021).

6. Neurochemical Pharmacology

Studies in neurochemical pharmacology have explored derivatives of (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine. These studies assess the potency and efficacy of these compounds at specific receptors, which is critical for understanding their psychoactive properties and potential therapeutic applications (Eshleman et al., 2018).

properties

IUPAC Name

2-[(2R)-1-methylpyrrolidin-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHGJPJOMCXSKN-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288117
Record name (2R)-1-Methyl-2-pyrrolidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine

CAS RN

422545-96-8
Record name (2R)-1-Methyl-2-pyrrolidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422545-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-1-Methyl-2-pyrrolidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrrolidineethanamine, 1-methyl-, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.